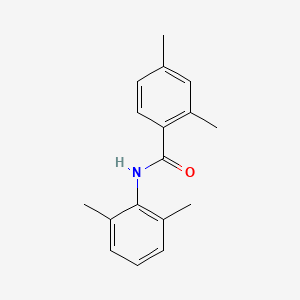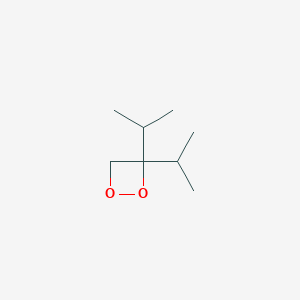
1,10-Undecanediol, 11-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Undecanediol, 11-iodo- is an organic compound with the molecular formula C₁₁H₂₃IO₂ It is a derivative of 1,10-undecanediol, where one of the terminal hydroxyl groups is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,10-Undecanediol, 11-iodo- can be synthesized through a multi-step process. One common method involves the iodination of 1,10-undecanediol. The reaction typically involves the use of iodine (I₂) and a suitable oxidizing agent, such as sodium hypochlorite (NaOCl), in an organic solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the terminal hydroxyl group.
Industrial Production Methods
Industrial production of 1,10-undecanediol, 11-iodo- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, may be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
1,10-Undecanediol, 11-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, thiols, or amines, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds, such as aldehydes or carboxylic acids, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can be reduced to form 1,10-undecanediol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Formation of 1,10-undecanediol derivatives with different functional groups.
Oxidation: Formation of 10-oxoundecanal or 10-oxoundecanoic acid.
Reduction: Formation of 1,10-undecanediol.
Scientific Research Applications
1,10-Undecanediol, 11-iodo- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Utilized in the preparation of functionalized polymers and surfactants.
Biological Studies: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicinal Chemistry: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Mechanism of Action
The mechanism of action of 1,10-undecanediol, 11-iodo- depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The compound’s effects in biological systems would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparison with Similar Compounds
1,10-Undecanediol, 11-iodo- can be compared with other similar compounds, such as:
1,10-Undecanediol: Lacks the iodine atom and has different reactivity and applications.
1,10-Decanediol: Shorter carbon chain, leading to different physical and chemical properties.
1,11-Undecanediol: Similar structure but with hydroxyl groups at both ends, leading to different reactivity and applications.
The uniqueness of 1,10-undecanediol, 11-iodo- lies in its combination of a long carbon chain with both hydroxyl and iodine functional groups, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
142999-77-7 |
|---|---|
Molecular Formula |
C11H23IO2 |
Molecular Weight |
314.20 g/mol |
IUPAC Name |
11-iodoundecane-1,10-diol |
InChI |
InChI=1S/C11H23IO2/c12-10-11(14)8-6-4-2-1-3-5-7-9-13/h11,13-14H,1-10H2 |
InChI Key |
RTGYMKZOVZGBII-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(CI)O)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


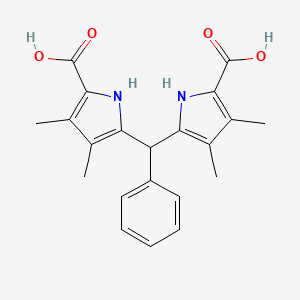

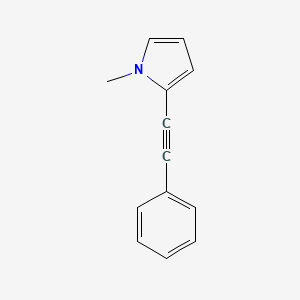
![Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B12543051.png)
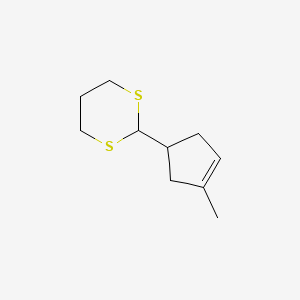
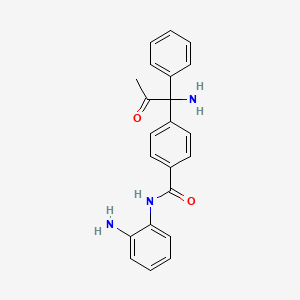
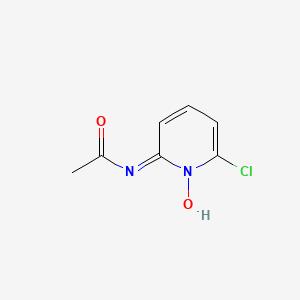

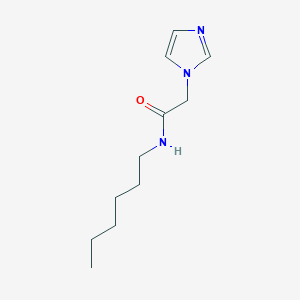
![3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12543109.png)
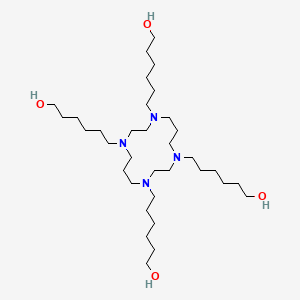
![N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine](/img/structure/B12543116.png)
